2,6-Dimethylphenanthrene

概要

説明

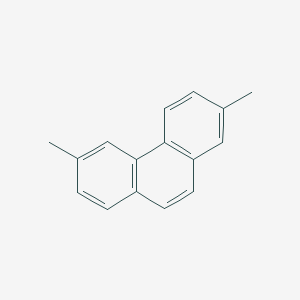

2,6-Dimethylphenanthrene is an aromatic hydrocarbon with the molecular formula C₁₆H₁₄ It is a derivative of phenanthrene, characterized by the presence of two methyl groups at the 2 and 6 positions on the phenanthrene ring system

準備方法

Synthetic Routes and Reaction Conditions

2,6-Dimethylphenanthrene can be synthesized through several methods. One common approach involves the alkylation of phenanthrene using methylating agents such as methyl iodide in the presence of a strong base like potassium tert-butoxide. The reaction typically occurs under reflux conditions to ensure complete methylation at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes that utilize phenanthrene as a starting material. Catalysts such as zeolites or metal oxides can facilitate the selective methylation of phenanthrene, leading to the formation of this compound. The reaction conditions, including temperature and pressure, are optimized to maximize yield and selectivity.

化学反応の分析

Oxidation Reactions

2,6-Dimethylphenanthrene undergoes oxidation to form quinones and oxygenated derivatives. Key pathways include:

Chromic Acid Oxidation

-

Reagents : Chromic acid (HCrO) in acidic medium.

-

Products : 2,6-Dimethylphenanthrenequinone (predominantly at the 9,10-positions) .

-

Mechanism : Electrophilic attack at the electron-rich 9,10-positions, followed by dehydrogenation.

-

Supporting Data : Phenanthrene analogs oxidize to quinones under similar conditions, with methyl groups stabilizing intermediates .

Ozonolysis

-

Reagents : Ozone (O) followed by reductive workup (e.g., Zn/HO).

-

Products : Dialdehydes or diketones, depending on the ozonolysis cleavage pattern.

-

Notes : The methyl groups may sterically hinder cleavage at certain positions, favoring selectivity .

Reduction Reactions

Hydrogenation and catalytic reduction are common methods:

Catalytic Hydrogenation

-

Reagents : H gas with palladium (Pd) or nickel (Ni) catalysts.

-

Conditions : Ambient temperature in ethanol or ethyl acetate.

-

Regioselectivity : The 9,10-double bond is most reactive due to strain in the phenanthrene structure .

Birch Reduction

-

Reagents : Li/NH (liquid) with ethanol.

-

Products : Partially hydrogenated derivatives with retained methyl groups.

-

Mechanism : Electron transfer to the aromatic system, leading to radical anion intermediates .

Electrophilic Substitution Reactions

The methyl groups direct substitution to specific positions:

Nitration

-

Reagents : HNO/HSO (mixed acid).

-

Products : Nitro derivatives at positions 3 or 4 (meta to methyl groups) .

-

Kinetics : Methyl groups increase electron density at ortho/para positions, but steric effects favor meta substitution .

Sulfonation

-

Reagents : Concentrated HSO.

-

Products : Sulfonic acid derivatives at positions 3 or 4.

-

Thermodynamic Control : Prolonged reaction times favor substitution at the most stable position .

Radical Reactions

PAHs like this compound participate in radical-mediated processes:

Hydroxyl Radical Attack

-

Conditions : Gas-phase reactions with OH radicals (e.g., in combustion).

-

Products : Hydroxylated derivatives or epoxides.

-

Relevance : Environmental degradation pathways produce oxygenated PAHs .

Nitration via NO3_33 Radicals

-

Reagents : NO/NO.

-

Products : Nitro-2,6-dimethylphenanthrene isomers.

-

Mechanism : Radical addition followed by nitro group stabilization .

Comparative Reactivity Table

Stability and Environmental Behavior

科学的研究の応用

Introduction to 2,6-Dimethylphenanthrene

This compound is a polycyclic aromatic hydrocarbon (PAH) that is part of the phenanthrene family. It has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications in scientific research, particularly in environmental science, toxicology, and analytical chemistry.

Environmental Analysis

This compound is often used as a biomarker in environmental studies. Its presence in petroleum products can indicate the source and extent of oil pollution. For instance, studies have utilized this compound to assess the biodegradation of PAHs in oil spills, revealing how different methylated phenanthrenes respond to microbial degradation processes .

Case Study: Oil Spill Biodegradation

- Location: Bongor Basin, Chad

- Focus: Influence of biodegradation on alkylphenanthrenes

- Findings: The study demonstrated that this compound was less susceptible to degradation compared to its parent phenanthrene, suggesting its utility as a marker for assessing the extent of biodegradation in oil-contaminated environments .

Toxicological Research

Research indicates that methylated phenanthrenes, including this compound, exhibit varying degrees of potency in activating the aryl hydrocarbon receptor (AhR), which is crucial for understanding their toxicological profiles. Studies have shown that this compound can activate AhR more effectively than unsubstituted phenanthrene, indicating a higher potential for toxicity .

Toxicity Assessment

- Methodology: Yeast reporter assay system

- Results: this compound demonstrated significant AhR activation compared to unmethylated phenanthrene, with variations in potency linked to the position of methyl groups on the phenanthrene backbone .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard reference compound in gas chromatography-mass spectrometry (GC-MS) analyses. Its distinct retention time and mass spectral characteristics allow for accurate identification and quantification of PAHs in complex mixtures.

Application Example: GC-MS Analysis

- Technique: Gas chromatography coupled with mass spectrometry

- Purpose: Identification of PAHs in environmental samples

- Outcome: The compound serves as a reliable standard for calibrating instruments and validating methods used in environmental monitoring .

Table 1: Comparison of Methylated Phenanthrenes

| Compound | AhR Activation Potency | Toxicity Level |

|---|---|---|

| Phenanthrene | Baseline | Low |

| 2-Methylphenanthrene | Moderate | Moderate |

| 3-Methylphenanthrene | High | High |

| This compound | Very High | Very High |

Table 2: Biodegradation Resistance of Alkylphenanthrenes

| Compound | Biodegradation Resistance | Source |

|---|---|---|

| Phenanthrene | Low | Oil samples |

| 2-Methylphenanthrene | Moderate | Oil samples |

| 9-Methylphenanthrene | High | Oil samples |

| This compound | Very High | Oil samples |

作用機序

The mechanism of action of 2,6-Dimethylphenanthrene involves its interaction with molecular targets such as DNA. Its planar structure allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription processes. This intercalation can lead to cytotoxic effects, making it a candidate for anti-cancer research. Additionally, its aromatic nature allows it to participate in π-π interactions with other aromatic compounds, influencing its reactivity and interactions in various chemical and biological systems.

類似化合物との比較

Similar Compounds

Phenanthrene: The parent compound without methyl groups.

1,2-Dimethylphenanthrene: A positional isomer with methyl groups at the 1 and 2 positions.

3,6-Dimethylphenanthrene: Another isomer with methyl groups at the 3 and 6 positions.

Uniqueness

2,6-Dimethylphenanthrene is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. The 2 and 6 positions on the phenanthrene ring system create a distinct steric and electronic environment, affecting how the compound interacts with other molecules and participates in chemical reactions. This uniqueness makes it a valuable compound for research and industrial applications.

生物活性

2,6-Dimethylphenanthrene (DMP) is a polycyclic aromatic hydrocarbon (PAH) with significant biological activity, particularly in the context of its potential as an anti-cancer agent and its interactions with biological systems. This article explores the biological mechanisms, toxicity, biodegradation, and relevant case studies associated with DMP.

The primary mechanism of action for this compound involves its ability to intercalate with DNA. This planar structure allows DMP to insert itself between DNA base pairs, potentially disrupting essential processes such as DNA replication and transcription. The resulting cytotoxic effects indicate its potential utility in cancer treatment .

Additionally, DMP can engage in π-π interactions due to its aromatic nature, influencing its reactivity in various chemical and biological systems. This interaction can enhance or diminish the compound's biological effects depending on the presence of other aromatic compounds.

Biological Activity and Toxicity

Research indicates that methylated phenanthrenes, including DMP, exhibit varying degrees of potency in activating the aryl hydrocarbon receptor (AhR), which is crucial for mediating toxicological responses to PAHs. Studies have shown that DMP can activate AhR pathways more effectively than non-methylated phenanthrene. For instance, DMP has been reported to be two to five times more potent than phenanthrene in activating human AhR .

Table 1: Comparative Potency of Methylated Phenanthrenes

| Compound | Potency (relative to phenanthrene) |

|---|---|

| 1-Methylphenanthrene | 2x - 5x |

| 2-Methylphenanthrene | Variable |

| 3-Methylphenanthrene | Variable |

| This compound | Higher than non-methylated forms |

Biodegradation

The degradation of DMP is primarily mediated by specific microbial pathways. Recent studies have identified key enzymes involved in the biodegradation process, such as the MpdAB enzyme system found in M. neoaurum. These enzymes facilitate the initial steps in breaking down DMP into less harmful substances .

Table 2: Enzymatic Activity in DMP Biodegradation

| Enzyme | Substrate | K_m (mM) | k_cat/K_m (s^-1 mM^-1) |

|---|---|---|---|

| MpdA | This compound | 0.12 ± 0.01 | 4.02 |

| MpdAB | 2,3,6-Trimethylphenol | 0.17 ± 0.01 | 2.84 |

This enzymatic activity not only highlights the potential for bioremediation strategies targeting DMP contamination but also suggests avenues for synthesizing valuable compounds like vitamin E through microbial processes .

Case Studies

- Community Exposure Study : A community-based study measured personal exposure to PAHs, including DMP, using passive sampling methods. Results indicated significant variability in exposure levels based on activities such as burning candles or using wood stoves .

- Environmental Monitoring : In Stockholm, studies indicated a correlation between decreasing levels of methylphenanthrenes and improved air quality metrics over time. This suggests that monitoring these compounds can serve as indicators for environmental health and pollution control efforts .

特性

IUPAC Name |

2,6-dimethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-4-8-15-14(9-11)7-6-13-5-3-12(2)10-16(13)15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKWYSBGCXYEDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=C(C=CC(=C3)C)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40939264 | |

| Record name | 2,6-Dimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17980-16-4 | |

| Record name | Phenanthrene, 2,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017980164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。